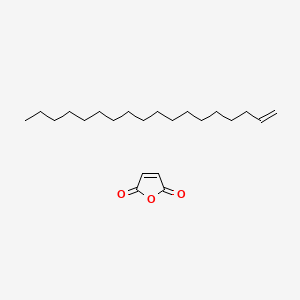

Furan-2,5-dione;octadec-1-ene

Description

Conceptual Framework and Structural Significance of Octadecenylsuccinic Anhydride (B1165640)

The structural significance of octadecenylsuccinic anhydride (ODSA) lies in its amphiphilic nature, which is a direct result of its molecular architecture. The molecule consists of two distinct parts: a polar, hydrophilic succinic anhydride head and a long, nonpolar, hydrophobic octadecenyl tail. ontosight.aiwiley.com

This dual functionality makes ODSA an effective surface-modifying agent and a crucial building block in chemical synthesis. ontosight.aiarchivemarketresearch.com It is used to alter the surface properties of materials, for instance, to make paper products resistant to water penetration or to create emulsifiers that can stabilize oil-and-water mixtures. a-z.luresearchgate.net In polymer science, it serves as a compatibilizer to improve the adhesion between immiscible polymers, such as polyethylene (B3416737) and polyesters, by reacting at the interface and bridging the two phases. researchgate.netacs.org The combination of a reactive anchor and a functional tail within a single molecule is the core concept that underpins its widespread utility in advanced chemical applications.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | furan-2,5-dione;octadec-1-ene | nih.gov |

| Synonyms | Octadecenylsuccinic anhydride (ODSA), Isooctadecenylsuccinic anhydride | buyersguidechem.comchemicalbook.com |

| CAS Number | 28777-98-2 | ontosight.ai |

| Molecular Formula | C22H38O3 | ontosight.aibuyersguidechem.com |

| Molecular Weight | ~350.54 g/mol | buyersguidechem.com |

| Appearance | Viscous liquid, Crystalline solid | wikipedia.orgchembk.com |

| Melting Point | ~70 °C | chembk.comchemsrc.com |

| Boiling Point | ~466 °C at 760 mmHg | chemsrc.com |

| Density | ~0.97 g/mL at 25 °C | lookchem.comalfachemic.com |

| Solubility | Insoluble in water | wikipedia.orglookchem.com |

Historical Context and Evolution of Research on Maleated Olefin Anhydrides

The development of maleated olefin anhydrides, the chemical class to which ODSA belongs, is rooted in early 20th-century organic chemistry. The core chemical reaction, the "ene" reaction, involving maleic anhydride and an alkene, was first described in a 1936 patent. wikipedia.org This initial work utilized alkenes from "cracked distillate," a fraction from petroleum processing, which were reacted with maleic anhydride at high temperatures to produce the first alkenyl succinic anhydrides (ASAs). wikipedia.org The initial applications for these dark, tar-like products were as lubricants and rust inhibitors, where color and purity were not primary concerns. wikipedia.org

The evolution of this chemistry accelerated in the mid-20th century, driven by the demand for new materials with specific functionalities.

This progression from a basic industrial chemical to a versatile molecular tool highlights the evolution of chemical research, where fundamental reaction discoveries are continually adapted to meet the needs of advanced material science and engineering.

| Date | Development | Significance | Source |

|---|---|---|---|

| 1936 | First patent describing the reaction of maleic anhydride with alkenes. | Establishes the fundamental synthesis of alkenyl succinic anhydrides (ASAs). | wikipedia.org |

| 1950s | Introduction of alkylketene dimers (AKDs) for paper sizing. | Creates the market and technological basis for synthetic sizing agents. | wikipedia.org |

| 1959 | Patent for using ASAs to hydrophobize cotton textiles. | First application of ASAs in textile modification. | wikipedia.org |

| 1963 | Introduction of ODSA as a liquid paper sizing agent. | Marks the beginning of widespread industrial use of ODSA in the paper industry. | wikipedia.orgencyclopedia.pubnih.gov |

| 1960s | Beginning of research on maleated polyolefins. | Opens the field of polymer modification and compatibilization using maleic anhydride. | google.com |

| 1977 | Detailed kinetic studies of the maleic anhydride-alkene "ene" reaction are published. | Provides a deeper mechanistic understanding of ASA formation. | rsc.org |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

furan-2,5-dione;octadec-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36.C4H2O3/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2;5-3-1-2-4(6)7-3/h3H,1,4-18H2,2H3;1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COBLIZNSZVKDMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC=C.C1=CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25266-02-8, 111306-63-9, 69227-14-1 | |

| Record name | Maleic anhydride-1-octadecene copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25266-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maleic anhydride-1-octadecene alternating copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111306-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Furandione, polymer with 1-octadecene, C20-28-alkyl esters | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69227-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

350.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25266-02-8, 69227-14-1 | |

| Record name | 2,5-Furandione, polymer with 1-octadecene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025266028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Furandione, polymer with 1-octadecene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Furandione, polymer with 1-octadecene, C20-28-alkyl esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Furandione, polymer with 1-octadecene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Furan 2,5 Dione;octadec 1 Ene and Its Macromolecular Adducts

Ene Reaction Pathways for Alkenylsuccinic Anhydride (B1165640) Formation

The formation of alkenylsuccinic anhydrides (ASAs), such as ODSA, is predominantly achieved through an Alder-ene reaction. This reaction involves an alkene containing an allylic hydrogen (the ene) reacting with a compound containing a double or triple bond (the enophile), in this case, maleic anhydride. wikipedia.orgresearchgate.net

The direct thermal reaction of a linear α-olefin, such as octadec-1-ene, with maleic anhydride is a common industrial method for producing ODSA. This process is typically carried out at elevated temperatures, often exceeding 200°C. wikipedia.org The reaction proceeds via a pericyclic mechanism, and kinetics studies have shown it to follow second-order kinetics. rsc.org

A key challenge in thermally initiated ene reactions is the potential for side reactions, including polymerization of the maleic anhydride or the olefin, and isomerization of the α-olefin to internal olefins. wikipedia.orggoogle.com These side reactions can lead to a darker colored product and the formation of solid residues, which are undesirable in many applications. google.com To mitigate these issues, the reaction is often performed with an excess of the olefin, and the unreacted olefin is later removed by distillation. wikipedia.org The use of polymerization inhibitors can also help to suppress the formation of unwanted polymers. wikipedia.org

| Parameter | Condition | Effect |

| Temperature | > 200°C | Promotes the desired ene reaction but also increases the rate of side reactions. |

| Reactant Ratio | Excess olefin | Shifts the equilibrium towards the product and minimizes maleic anhydride polymerization. |

| Inhibitors | e.g., hydroquinone | Reduces the formation of polymeric byproducts. |

To overcome the high temperatures and potential side reactions associated with thermal processes, catalytic methods for the maleinization of olefins have been developed. These methods often allow for milder reaction conditions and can improve the selectivity of the reaction.

Lewis acids are effective catalysts for ene reactions because they can coordinate to the carbonyl oxygen of maleic anhydride, making it a more electron-deficient and reactive enophile. acs.org Computational studies have screened various Lewis acid catalysts, such as aluminum chloride (AlCl₃) and indium chloride (InCl₃), and found them to be highly effective in promoting the ene reaction between maleic anhydride and polyisobutylene, a related olefin. acs.orgrsc.org These studies suggest that stronger Lewis acids lead to a greater acceleration of the reaction. acs.org However, a very strong interaction between the Lewis acid and the product can make catalyst removal difficult. rsc.org Therefore, a balance between catalytic activity and ease of separation is often sought. rsc.org

Transition metal complexes have also been explored as catalysts for the maleinization of olefins. For instance, rhodium-based catalysts have been shown to be effective in the maleinization of fatty acids. rsc.org While specific examples for octadec-1-ene are less common in the literature, the principles can be extended. Transition metal catalysts can offer high efficiency and selectivity, allowing for the reaction to proceed under milder conditions than thermal methods. researchgate.net

Catalytic Methodologies for Maleinization of Olefins.

Radical Polymerization Routes to Poly(maleic anhydride-alt-octadecene) and Related Copolymers

The free radical copolymerization of maleic anhydride (an electron-acceptor monomer) with an electron-donor monomer like octadec-1-ene typically results in the formation of alternating copolymers. researchgate.netresearchgate.net This is due to the tendency of the monomers to form a charge-transfer complex which then polymerizes. The resulting polymer, poly(maleic anhydride-alt-octadecene) (PMAO), is a versatile material used as a surface-active agent and for further chemical modification. thaiscience.infoalfachemic.com

The polymerization is typically initiated by a radical initiator, such as a peroxide, at elevated temperatures. While maleic anhydride does not readily homopolymerize under these conditions, it readily copolymerizes with donor monomers. researchgate.net

| Monomer 1 | Monomer 2 | Resulting Polymer | Polymerization Type |

| Maleic Anhydride | Octadec-1-ene | Poly(maleic anhydride-alt-octadecene) | Alternating Copolymerization |

Graft Copolymerization Techniques Involving Anhydride Moieties

Graft copolymerization is a powerful technique to modify the properties of existing polymers. proquest.com Maleic anhydride is a frequently used monomer for grafting onto various polymer backbones due to the high reactivity of the anhydride group. arxiv.org The anhydride functionality can be introduced onto a polymer chain, which can then be further reacted to impart desired properties.

For example, maleic anhydride can be grafted onto polypropylene (B1209903) in the presence of a free radical initiator. acs.org This maleated polypropylene can then act as a compatibilizer in blends with more polar polymers like polyamides. acs.org Similarly, maleic anhydride can be grafted onto polyethylene (B3416737) and polystyrene. proquest.com The grafting process can be carried out in solution, in the melt phase (reactive extrusion), or in the solid state. arxiv.org

The anhydride groups on the grafted polymer provide reactive sites for subsequent reactions. For instance, they can be reacted with amines or alcohols to introduce new functional groups. scholarsresearchlibrary.com This allows for the tailoring of the polymer's properties, such as its hydrophilicity, adhesion, and compatibility with other materials.

Reaction Mechanisms and Chemical Transformations of Furan 2,5 Dione;octadec 1 Ene

Anhydride (B1165640) Ring-Opening Reactions with Nucleophilic Speciesbenchchem.comresearchgate.netpitt.edu

The furan-2,5-dione ring is strained and contains two electrophilic carbonyl carbons, making it a prime target for a variety of nucleophiles. This reactivity is central to many of its industrial applications. The general mechanism involves the nucleophilic attack on one of the carbonyl carbons, leading to the cleavage of a carbon-oxygen bond in the anhydride ring and the formation of a new functional group. researchgate.net

The reaction of ODSA with alcohols or other hydroxyl-containing compounds, such as cellulose (B213188) or poly(ethylene glycol) (PEG), results in the formation of an ester and a carboxylic acid. researchgate.net This esterification is a classic example of nucleophilic acyl substitution.

The reaction proceeds through a ring-opening mechanism where the hydroxyl group of the nucleophile attacks one of the carbonyl carbons of the anhydride. This process can be catalyzed by acids, which protonate a carbonyl oxygen to increase the electrophilicity of the carbonyl carbon. core.ac.uk The reaction can also proceed without a catalyst at elevated temperatures, for instance, the reaction with PEG occurs at 140°C without a solvent or catalyst. researchgate.netnais.net.cn

Kinetic studies on the esterification of similar succinic anhydrides have shown the reaction often follows second-order kinetics. core.ac.uk The rate is influenced by several factors:

Temperature : Higher temperatures increase the reaction rate but can also lead to side reactions.

Reactant Molar Ratio : An excess of the alcohol can shift the equilibrium towards the formation of the ester product. core.ac.uk

pH : In reactions with molecules like starch, the degree of substitution is pH-dependent. An initial increase in pH enhances the reaction, but excessively high pH can lead to anhydride hydrolysis and de-esterification. fstjournal.com.br

Table 1: Factors Influencing Esterification of Alkenyl Succinic Anhydrides

| Parameter | Effect on Reaction | Reference |

|---|---|---|

| Temperature | Rate increases with temperature. | |

| Molar Ratio | Excess alcohol favors ester formation. | core.ac.uk |

| pH | Optimal range exists; high pH causes hydrolysis. | fstjournal.com.br |

ODSA readily reacts with primary and secondary amines to form amides. pitt.edu This reaction is typically rapid and highly exothermic. pitt.edu The nucleophilic amine attacks a carbonyl carbon of the anhydride ring, leading to a ring-opened amic acid intermediate. researchgate.net

The reaction can proceed further, especially at high temperatures, where the carboxylic acid group of the intermediate reacts with another amine molecule or intramolecularly cyclizes with the loss of a water molecule to form an imide. researchgate.netjustia.com For example, reacting a mixture of hexadecenyl and octadecenyl succinic anhydride with ethanolamine (B43304) at 108–116°C, followed by reflux, results in the formation of a succinimide (B58015) after azeotropic distillation removes the water byproduct. justia.com

The reaction conditions can be tuned to favor the formation of the monoamide product. For instance, adding the anhydride to a stirred solution of the amine at room temperature can selectively yield the monoacylation product. researchgate.net

Table 2: Products of Amidation Reactions

| Reactant | Conditions | Primary Product | Reference |

|---|---|---|---|

| Primary Amine | Room Temperature | Amic Acid (Monoamide) | researchgate.net |

| Primary Amine | High Temperature (e.g., 160°C) | Succinimide | google.com |

In the presence of water, the anhydride ring of ODSA can be opened to form the corresponding dicarboxylic acid, octadecenyl succinic acid. wikipedia.orggoogle.com This hydrolysis reaction is a competing and often undesirable reaction in applications like paper sizing, where the anhydride is intended to react with the hydroxyl groups of cellulose. researchgate.net The rate of hydrolysis is a critical factor in the efficiency of such processes. rqbchemical.com

The mechanism involves the nucleophilic attack of a water molecule on a carbonyl carbon. nih.gov This process can be catalyzed by either acid or base. Theoretical studies on various cyclic anhydrides show that the reaction pathway involves the hydrogen bonding of a water molecule to the ring, which weakens the C-O bridge bond, ultimately leading to ring opening and the formation of two carboxyl groups. nih.gov

Mechanisms of Olefinic and Alkenyl Chain Participation in Chemical Reactionsbenchchem.com

The primary role of the octadec-1-ene chain is in the synthesis of the molecule itself via the ene reaction. researchgate.net Once formed, the long, non-polar alkenyl chain imparts significant hydrophobicity to the molecule, which is crucial for its function as a sizing agent, lubricant additive, or corrosion inhibitor. rqbchemical.comwikipedia.org While the anhydride ring is the primary site of subsequent reactions, the double bond in the alkenyl chain can potentially participate in further chemical transformations, such as:

Polymerization : The double bond can be involved in polymerization reactions, although this is often considered an undesirable side reaction during synthesis and storage. wikipedia.org

Oxidation : The olefinic bond can be susceptible to oxidation.

Addition Reactions : The double bond could undergo addition reactions typical of alkenes.

However, in the context of its major applications, the chemical participation of the alkenyl chain beyond the initial synthesis is less prominent than the reactions of the anhydride ring. Its main contribution is modifying the physical properties and surface activity of the final product. wikipedia.org

Mechanistic Insights into Maleinization via the Ene Reactionnih.govrsc.org

Furan-2,5-dione;octadec-1-ene is synthesized by the thermal reaction of maleic anhydride and octadec-1-ene. researchgate.net This transformation is a well-established example of the Alder-ene reaction, a pericyclic reaction involving an alkene with an allylic hydrogen (the "ene," in this case, octadec-1-ene) and a compound with a multiple bond (the "enophile," maleic anhydride). wikipedia.org

The reaction is typically conducted at high temperatures, often above 200°C. wikipedia.org The mechanism is considered to be a concerted process where a new sigma bond is formed, the double bond of the ene migrates, and an allylic hydrogen is transferred to the enophile. nih.govrsc.orgwikipedia.org

Key mechanistic features of the ene reaction between maleic anhydride and alk-1-enes include:

Concerted Mechanism : The absence of cyclobutane (B1203170) byproducts and the lack of influence from free-radical inhibitors support a concerted, rather than a stepwise radical or ionic, mechanism. rsc.org

Second-Order Kinetics : The reaction has been shown to follow second-order kinetics up to a significant conversion percentage. rsc.org

Exo Transition State : For alk-1-enes, the reaction is believed to proceed through an exo transition state, which leads to the observed trans configuration of the resulting alkenylsuccinic anhydride. rsc.org

Allylic Hydrogen Transfer : The reaction involves the transfer of an allylic hydrogen from the alkene to the maleic anhydride molecule, resulting in a shift of the double bond's position in the final product. nih.gov

This process, sometimes referred to as maleinization, can also be subject to side reactions like polymerization, which can be mitigated by the addition of inhibitors. wikipedia.orgrsc.org

Ligand Effects and Metal Oxidation State Influences on Reaction Pathwaysrsc.org

While the thermal ene reaction is the conventional method for synthesizing ODSA, catalytic approaches are an area of active research for related transformations. For the carbonylation of carboxylic acids to form cyclic anhydrides, transition metal catalysts are employed. nih.govchemrxiv.org

In these related systems, ligands play a crucial role. For example, in the palladium-catalyzed C-H carbonylation of aliphatic acids, bidentate ligands are shown to significantly improve the reactivity and yield of the resulting cyclic anhydrides. nih.gov Similarly, the cobalt-catalyzed carbonylation of acrylic acid to succinic anhydride is facilitated by the presence of a bidentate phosphine (B1218219) ligand. chemrxiv.org

The oxidation state of the metal catalyst is also a key factor. In palladium-catalyzed C-H activation, the catalytic cycle typically involves a Pd(II) species. nih.gov The use of an oxidant, such as AgNO₃, can be necessary to facilitate the catalytic cycle and improve yields. nih.gov

For the ene reaction itself, Lewis acid catalysts like aluminum chloride (AlCl₃) or boron trifluoride (BF₃) can be used to activate the enophile (maleic anhydride), allowing the reaction to proceed under milder conditions than the thermal process. zbaqchem.com The Lewis acid coordinates to a carbonyl oxygen of the anhydride, increasing its electrophilicity and making it more susceptible to reaction with the ene. zbaqchem.com This can lead to reactions proceeding through a polar transition state or a stepwise zwitterionic intermediate, depending on the reactants and catalyst. wikipedia.org

Advanced Spectroscopic and Chromatographic Characterization of Furan 2,5 Dione;octadec 1 Ene Systems

Mass Spectrometry for Molecular Weight Distribution and Succinic Ratio Determination

Mass spectrometry (MS) is a powerful analytical technique for determining the mass-to-charge ratio of ions, which can provide information about the molecular weight and structure of a compound. For polymers like poly(maleic anhydride-alt-1-octadecene), techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are employed to analyze the distribution of polymer chain masses. This allows for the determination of the average molecular weight and the dispersity of the polymer sample.

The "succinic ratio" in this context refers to the incorporation of the succinic anhydride (B1165640) monomer unit along the polymer backbone. arxiv.orgchemrxiv.org The free radical polymerization of maleic anhydride and α-olefins like octadec-1-ene typically proceeds in an alternating fashion, resulting in a 1:1 molar ratio of the two monomer units in the final polymer structure. google.com This is because maleic anhydride does not readily homopolymerize under these conditions. arxiv.org

While direct MS of the intact polymer can be challenging, techniques like pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) can be used. In this method, the polymer is thermally decomposed into smaller, volatile fragments, which are then separated by GC and identified by MS. Analysis of the resulting pyrograms can confirm the presence of fragments originating from both octadecene and succinic anhydride, thereby verifying the copolymer's composition and, in principle, allowing for the quantification of the monomer ratio.

| Technique | Information Obtained | Typical Application for Furan-2,5-dione;octadec-1-ene |

| MALDI-TOF MS | Molecular weight of individual polymer chains, molecular weight distribution. | Determination of number-average (Mn) and weight-average (Mw) molecular weights. |

| Py-GC-MS | Identification of thermal degradation products. | Confirmation of copolymer composition and determination of the succinic anhydride to octadecene ratio. |

| Electrospray Ionization (ESI-MS) | Molecular weight of smaller oligomers and analysis of polymer modifications. | Characterization of low molecular weight fractions or functionalized derivatives of the copolymer. |

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of polymers. Both ¹H and ¹³C NMR provide information on the chemical environment of the nuclei, confirming the polymer structure and assessing its purity. thaiscience.inforesearchgate.net

In the ¹H NMR spectrum of poly(maleic anhydride-alt-1-octadecene), the long alkyl side chain of the octadecene unit produces a series of broad, overlapping signals in the upfield region. The protons on the polymer backbone, adjacent to the succinic anhydride ring, appear as a distinct multiplet at a lower field. The purity of the copolymer can be assessed by the absence of sharp signals corresponding to unreacted monomers, such as the vinyl protons of octadec-1-ene (typically at δ 4.9-5.8 ppm) or the olefinic protons of maleic anhydride (δ ~7.0 ppm). rsc.orgspectrabase.com

The ¹³C NMR spectrum provides complementary information. The carbons of the long alkyl chain are observed in the 14-35 ppm range. The carbonyl carbons of the succinic anhydride ring are highly deshielded and appear significantly downfield, providing unambiguous evidence of the anhydride functionality within the polymer chain. thaiscience.info

Table 4.2.1: Representative NMR Chemical Shifts (δ) for Poly(maleic anhydride-alt-1-octadecene)

| Assignment | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) | Reference |

| Alkyl Chain | |||

| Terminal -CH₃ | ~0.88 | ~14.1 | thaiscience.info |

| Methylene -(CH₂)n- | ~1.25 (broad) | ~22.7 - 32.0 | thaiscience.info |

| Polymer Backbone | |||

| -CH-CH- (Backbone) | ~2.5 - 3.5 (broad) | ~45.0 - 55.0 | thaiscience.inforesearchgate.net |

| Succinic Anhydride Ring | |||

| Carbonyl (C=O) | N/A | ~170 - 175 | thaiscience.info |

Note: Chemical shifts are approximate and can vary based on the solvent and specific polymer batch.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is used to identify functional groups within the polymer structure. rsc.orgnih.gov For poly(maleic anhydride-alt-1-octadecene), FTIR is particularly effective for confirming the presence of the characteristic succinic anhydride rings and the long alkyl chains.

The most prominent features in the FTIR spectrum are the strong absorption bands corresponding to the anhydride group. Specifically, the symmetric and asymmetric stretching vibrations of the carbonyl (C=O) groups result in a distinctive doublet. researchgate.net The C-O-C stretching of the anhydride ring also gives a strong signal. The octadecene component is identified by the C-H stretching and bending vibrations of its long aliphatic chain. researchgate.net

These techniques are also valuable for monitoring the polymerization reaction. The progress of the reaction can be followed by observing the disappearance of the absorption bands associated with the C=C double bonds of the maleic anhydride and octadec-1-ene monomers and the concurrent appearance of the characteristic polymer backbone and anhydride peaks. researchgate.net In-situ Raman spectroscopy can be particularly useful for monitoring the reaction kinetics within a polymer film. nih.gov

Table 4.3.1: Characteristic FTIR Absorption Frequencies for Poly(maleic anhydride-alt-1-octadecene)

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Reference |

| 2923 - 2955 | Asymmetric C-H Stretch | Alkyl Chain (-CH₂) | researchgate.net |

| 2851 - 2873 | Symmetric C-H Stretch | Alkyl Chain (-CH₃, -CH₂) | researchgate.netresearchgate.net |

| ~1860 | Asymmetric C=O Stretch | Succinic Anhydride | researchgate.net |

| ~1780 | Symmetric C=O Stretch | Succinic Anhydride | arxiv.orgresearchgate.net |

| ~1470 | C-H Bending (Scissoring) | Alkyl Chain (-CH₂) | researchgate.net |

| ~1225 | C-O-C Stretch | Succinic Anhydride | thaiscience.info |

| ~918 | Ring Deformation | Succinic Anhydride | researchgate.net |

Chromatographic Techniques (e.g., Gel Permeation Chromatography, Size Exclusion Chromatography) for Polymer Molecular Weight and Dispersity

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most common method for determining the molecular weight distribution of polymers. scispace.com This technique separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules elute faster than smaller molecules, allowing for the calculation of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI or Đ = Mw/Mn). researchgate.net

For poly(maleic anhydride-alt-1-octadecene), GPC analysis provides crucial information about the length of the polymer chains and the breadth of their distribution. A low PDI value (closer to 1.0) indicates a more uniform polymer sample with chains of similar length. Commercially available poly(maleic anhydride-alt-1-octadecene) often has an Mn in the range of 30,000 to 50,000 g/mol . sigmaaldrich.com It has been noted that the determination of the absolute molar mass of this copolymer can be inaccurate when using standard polystyrene calibrations, requiring more advanced methods like the use of a universal calibration or SEC combined with viscometry for accurate results. researchgate.net

Table 4.4.1: Example GPC Data for Poly(maleic anhydride-alt-1-octadecene) Systems

| Parameter | Description | Typical Value / Range | Reference |

| Mn ( g/mol ) | Number-Average Molecular Weight | 20,000 - 50,000 | sigmaaldrich.comgoogle.comdb-thueringen.de |

| Mw ( g/mol ) | Weight-Average Molecular Weight | Higher than Mn | researchgate.netresearchgate.net |

| PDI (Đ) | Polydispersity Index (Mw/Mn) | 1.5 - 2.5 | researchgate.net |

Surface-Sensitive Spectroscopies (e.g., X-ray Photoelectron Spectroscopy) for Interfacial Chemical Bonding Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. This makes it exceptionally well-suited for analyzing the surface of polymer films and studying interfacial bonding after surface modification.

When analyzing poly(maleic anhydride-alt-1-octadecene), XPS can distinguish between the different chemical environments of carbon and oxygen atoms. The high-resolution C 1s spectrum can be deconvoluted into components representing the hydrocarbon chain (C-C, C-H), carbons adjacent to the anhydride ring, and the carbonyl carbons (O=C-O). Similarly, the O 1s spectrum can distinguish between the carbonyl oxygen (C=O) and the ether-type oxygen (C-O-C) in the anhydride ring. researchgate.net

XPS is particularly powerful for confirming surface modification reactions. For example, if the anhydride ring is opened by an amine to form an amide, a new peak corresponding to the N 1s core level will appear, and the C 1s spectrum will show a new component at a binding energy characteristic of an amide group (~288 eV). researchgate.net This provides direct evidence of chemical bonding at the interface.

Table 4.5.1: Representative XPS Binding Energies for this compound Systems

| Core Level | Functional Group | Approximate Binding Energy (eV) | Reference |

| C 1s | Hydrocarbon (C-C, C-H) | ~284.8 - 285.1 | sci-hub.se |

| Carbonyl (O=C-O) | ~289.0 | researchgate.net | |

| Amide (RNH-C=O) | ~288.7 | researchgate.net | |

| O 1s | C-O-C & C=O | ~532.0 - 533.5 | researchgate.netsci-hub.se |

| N 1s | Amine/Amide (-NH-) | ~399.0 - 402.0 | researchgate.net |

*Present after surface modification with amine-containing molecules.

Polymeric and Copolymeric Systems Derived from Furan 2,5 Dione;octadec 1 Ene

Synthesis and Architecture of Alternating Copolymers (e.g., Poly(maleic anhydride-alt-1-octadecene))

The synthesis of poly(maleic anhydride-alt-1-octadecene) is typically achieved through free-radical polymerization of equimolar quantities of the two monomers. google.com Maleic anhydride (B1165640), an electron-acceptor monomer, and 1-octadecene (B91540), an electron-donor alpha-olefin, readily form a charge-transfer complex that facilitates a highly alternating sequence along the polymer backbone. This process ensures a regular 1:1 molar ratio of the monomer units in the resulting copolymer chain.

The polymerization is initiated by chemical initiators, such as peroxides (e.g., benzoyl peroxide or dicumyl peroxide), at elevated temperatures. hristov.com The reaction can be carried out in solution using solvents like toluene (B28343) or in the melt phase via reactive extrusion. hristov.comgoogle.com The resulting polymer, poly(maleic anhydride-alt-1-octadecene), is a hydrophobic, non-polar polymer characterized by a carbon-carbon backbone with pendant anhydride rings and C16 alkyl side chains. specialchem.com This architecture provides a reactive site (the anhydride group) for subsequent chemical modifications. The average molecular weight (Mn) of commercially available versions of this copolymer typically ranges from 30,000 to 50,000 g/mol .

Table 1: Typical Properties of Poly(maleic anhydride-alt-1-octadecene)

| Property | Value |

|---|---|

| Average Mn (g/mol) | 30,000-50,000 |

| Form | Free-flowing powder |

| Density (at 25 °C) | 0.97 g/mL chemicalbook.com |

| Softening Point | 120-130 °C |

| Acid Number | 310-315 mg KOH/g |

| Solubility in Water | Insoluble echemi.comchemdad.com |

Graft Copolymerization Strategies on Diverse Substrates

The true versatility of poly(maleic anhydride-alt-1-octadecene) lies in the high reactivity of its anhydride units. These groups can undergo ring-opening reactions with nucleophiles such as amines, alcohols, and thiols, providing a convenient method for grafting various functional molecules or polymer chains onto the backbone. google.comresearchgate.net This strategy allows for the precise tailoring of the copolymer's properties for specific applications.

Grafting and graft copolymerization are among the most promising methods for modifying polymer properties. arxiv.org Strategies involving maleic anhydride-based copolymers can be broadly categorized:

Grafting onto the Backbone: Functional molecules can be directly attached to the poly(maleic anhydride-alt-1-octadecene) backbone. For instance, reactions with functional amines like ammonia, methylamine, or aniline (B41778) can produce maleamidic acid and maleimide (B117702) derivatives. researchgate.net Similarly, hydrophilic polymers like poly(ethylene glycol) (PEG) can be grafted to the backbone, creating amphiphilic graft copolymers with a hydrophobic backbone and hydrophilic side chains. google.com These modified polymers have applications in areas such as nanoparticle solubilization and surface modification.

Grafting from a Substrate: The copolymer itself can be used to modify surfaces. For example, it can be used to coat nanoparticles, where the hydrophobic octadecene chains interact with the nanoparticle surface and the reactive anhydride groups are exposed for further functionalization. thaiscience.info

Reactive Extrusion: This technique is widely used for grafting maleic anhydride onto polyolefin backbones in the melt phase. hristov.comscribd.com While this typically involves grafting the small molecule (maleic anhydride) onto a pre-existing polymer like polypropylene (B1209903), the principles demonstrate the high reactivity and utility of the anhydride group in creating functionalized polymers. hristov.com

These grafting techniques allow for the creation of complex macromolecular structures, transforming the original alternating copolymer into a high-performance material for advanced applications. arxiv.org

Block Copolymer Synthesis Utilizing Furan-2,5-dione;octadec-1-ene Adducts

While the free-radical polymerization of maleic anhydride and 1-octadecene inherently produces an alternating copolymer, the resulting polymer can be used as a macroinitiator or a segment in the synthesis of more complex block copolymers. The reactive anhydride groups distributed along the poly(maleic anhydride-alt-1-octadecene) backbone serve as anchor points for initiating the growth of other polymer blocks.

One common strategy involves a two-step process:

Synthesis of the Alternating Copolymer: First, poly(maleic anhydride-alt-1-octadecene) is synthesized as described previously.

Modification and Block Formation: The anhydride rings are then modified. For example, a ring-opening reaction with a molecule containing both a hydroxyl group and an initiating site for a different polymerization technique (e.g., atom transfer radical polymerization or ring-opening polymerization) can convert the alternating copolymer into a macroinitiator. This macroinitiator can then be used to grow a second, different polymer block from multiple points along its chain, resulting in a structure that has characteristics of both a graft and a block copolymer.

This approach allows for the combination of the properties of the maleic anhydride-octadecene segment (e.g., hydrophobicity, reactivity) with the properties of another polymer block (e.g., hydrophilicity, thermal stability, or specific mechanical properties), leading to materials with highly tailored and sophisticated functionalities.

Interfacial Chemistry and Compatibilization in Polymer Blends

Poly(maleic anhydride-alt-1-octadecene) and similar maleic anhydride-grafted polymers are highly effective as compatibilizers for immiscible polymer blends, particularly those involving non-polar polyolefins and polar polymers like polyamides. researchgate.net The effectiveness stems from the copolymer's amphiphilic nature: the long octadecene side chains are compatible with non-polar polymers (e.g., polypropylene), while the polar anhydride groups can react with or physically interact with the polar polymer chains (e.g., the amine end-groups of polyamide). researchgate.net

When added to an immiscible blend, the copolymer preferentially locates at the interface between the two phases. The reactive anhydride groups can form covalent bonds with the functional groups of the polar polymer, effectively "stitching" the two phases together. hristov.com This enhanced interfacial adhesion leads to several significant improvements in the final material:

Reduced Interfacial Tension: The compatibilizer lowers the energy of the interface, facilitating finer and more stable dispersion of one polymer phase within the other.

Improved Morphology: The size of the dispersed phase domains is significantly reduced, leading to a more uniform and stable blend morphology. bohrium.com

Enhanced Mechanical Properties: By strengthening the interface, the compatibilizer improves stress transfer between the polymer phases, resulting in enhanced mechanical properties such as tensile strength, Young's modulus, and impact strength. researchgate.net

Table 2: Effect of Maleic Anhydride Grafted Compatibilizer on PP/PA66 Blend Properties

| Property | Uncompatibilized Blend | Compatibilized Blend |

|---|---|---|

| Interfacial Adhesion | Poor | Improved researchgate.net |

| Size of Dispersed PA66 Domains | Large | Decreased researchgate.net |

| Young's Modulus | Lower | Enhanced researchgate.net |

| Absolute Failure Strength | Lower | Enhanced researchgate.net |

Functionalization and Derivatization Chemistry of Furan 2,5 Dione;octadec 1 Ene

Amine-Derived Succinimide (B58015) and Maleamidic Acid Formation

The reaction of octadecenyl succinic anhydride (B1165640) with primary and secondary amines is a key method for synthesizing nitrogen-containing derivatives. This reaction typically proceeds through a two-step mechanism involving the formation of an intermediate maleamidic acid (or more accurately, a succinamic acid derivative in this context), which can then undergo cyclization to form a stable five-membered succinimide ring.

The initial step is the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride ring. This ring-opening reaction is generally rapid and leads to the formation of the amic acid intermediate. researchgate.net This intermediate possesses both a carboxylic acid group and an amide group. The formation of the final succinimide product requires the elimination of a water molecule through heating. innovareacademics.inmdpi.com The temperature required for this cyclodehydration can influence the outcome; lower temperatures (below 100°C) may favor the isolation of the amic acid, while higher temperatures (e.g., 70°C to 190°C) promote the formation of the imide. google.comgoogle.com

For instance, the reaction of alkenyl succinic anhydrides with aminophenols in a solvent like xylene at elevated temperatures (e.g., 160°C) yields hydroxyaromatic succinimides. google.com Similarly, reacting iso-octadecenyl succinic anhydride with 2-hydroxyethyl imidazolidinone can produce an amide, with the reaction conditions dictating whether the amic acid intermediate or the cyclized imide is the final product. google.com To prevent imidization and isolate the amide, temperatures are preferably kept between 30-70°C. google.com

The synthesis of N-substituted succinimides from succinic anhydride and amines can also be facilitated by dehydrating agents or catalysts. innovareacademics.in While specific examples for ODSA are often proprietary, the general principles apply. The reaction of various alkenyl succinic anhydrides with N-methyl glucamine demonstrates the formation of amide derivatives. google.com

Table 1: Synthesis of Amine-Derived Derivatives from Alkenyl Succinic Anhydrides

| Reactant 1 | Reactant 2 | Product Type | Key Reaction Conditions | Reference |

|---|---|---|---|---|

| Alkenyl Succinic Anhydride (C8-C30) | 4-Aminophenol | Hydroxyaromatic Succinimide | Xylene solvent, 160°C | google.com |

| Iso-octadecenyl Succinic Anhydride | 2-Hydroxyethyl Imidazolidinone | Amide / Imide | 30-70°C for amide; >100°C for imide | google.com |

| Dodecenyl Succinic Anhydride | N-methyl glucamine | Bis(N-methyl glucamide) | Reaction in polyethylene (B3416737) glycol 200 | google.com |

| Poly(styrene-co-maleic anhydride) | Octadecyl amine | Maleamic acid and Maleimide (B117702) | Ring-opening amidation near room temperature, followed by cyclodehydration | researchgate.net |

Ester-Based Derivatives and Their Synthetic Routes

Esterification is a common and significant modification of octadecenyl succinic anhydride, primarily involving the reaction of the anhydride with alcohols. This reaction opens the anhydride ring to form a monoester, which contains both an ester group and a carboxylic acid group. Further esterification of the remaining carboxylic acid can lead to the formation of a diester.

The synthesis of these ester derivatives is often catalyzed by acids, such as sulfuric acid. google.com For example, a monoester can be synthesized by reacting ODSA with an alcohol like polyethylene glycol (PEG) at moderately elevated temperatures (e.g., 100°C). google.com The reaction of one mole of ODSA with one mole of the alcohol yields the monoester. google.com To produce a diester, this intermediate can be further reacted with a second alcohol, such as methanol, in the presence of an acid catalyst and heat to drive the reaction to completion. google.comgoogle.com

A variety of alcohols can be used for this purpose, leading to a wide range of ester-based derivatives with tailored properties. The reaction of ODSA with ethoxylated fatty alcohols is another route to produce nonionic surfactants. bu.edu.eg The initial esterification of the anhydride with the hydroxyl group of the ethoxylated alcohol can be carried out at temperatures between 120-130°C. bu.edu.eg

These esterification reactions are fundamental in industrial applications, such as the modification of polysaccharides like starch and cellulose (B213188), where the hydroxyl groups on the polymer backbone react with ODSA to impart hydrophobic properties. wikipedia.orgresearchgate.net

Table 2: Synthesis of Ester-Based Derivatives from Octadecenyl Succinic Anhydride (ODSA)

| Reactant 1 | Reactant 2 | Product Type | Key Reaction Conditions | Reference |

|---|---|---|---|---|

| Octadecenyl Succinic Anhydride | Polyethylene Glycol (PEG 200) | Mono-PEG 200 ester | 100°C for 2 hours | google.com |

| Octadecenyl Succinic Anhydride Mono-PEG 200 Ester | Methanol | PEG 200 Methyl Diester | Sulfuric acid catalyst, heated to 110°C | google.com |

| Octadecenyl Succinic Anhydride | Ethoxylated Fatty Alcohols | Succinate Diesters | 120–130°C in dry benzene | bu.edu.eg |

| Octadecenyl Succinic Anhydride | Water | 2-octadecenyl succinic acid | Heated at 80°C | prepchem.com |

Other Functional Group Incorporations and Chemical Modifications

Beyond reactions with amines and alcohols, the furan-2,5-dione;octadec-1-ene molecule can undergo other chemical modifications at both the anhydride ring and the alkenyl chain.

Hydrolysis: The succinic anhydride ring can be readily hydrolyzed to the corresponding dicarboxylic acid, 2-octadecenyl succinic acid. nih.gov This is typically achieved by heating the anhydride with water. google.comprepchem.com The resulting diacid can then be used in further reactions, such as the formation of lactone acids upon heating with a strong acid catalyst like sulfuric acid. prepchem.com

Reactions at the Double Bond: The octadecenyl chain contains a carbon-carbon double bond, which is a site for various addition reactions. While specific examples for ODSA are not extensively detailed in readily available literature, general reactions for alkenyl groups are applicable. These include:

Hydrogenation: The double bond can be saturated through catalytic hydrogenation, for example using a Palladium on carbon (Pd/C) catalyst, to produce the corresponding octadecyl succinic anhydride. google.com

Halogenation: Substances like bromine, chlorine, or iodine can add across the double bond. epo.org

Sulfurization: The alkenyl group can also be sulfurized. epo.org

Thiol-Ene Reactions: The anhydride ring can also react with thiols. The reaction between maleic anhydride and thiols proceeds via a Michael addition mechanism, where the thiol group adds across the double bond of the maleic anhydride. mdpi.com A similar reaction pathway can be envisioned for ODSA, although this is less common than reactions with amines and alcohols. Another possibility is the ring-opening reaction of the anhydride by a thiol to form a thioester, which has been explored with other succinic anhydrides. nsf.gov

These various functionalization pathways highlight the chemical versatility of this compound, allowing for its incorporation into a wide array of materials and chemical structures.

Academic Applications in Materials Science and Advanced Chemical Systems

Dispersant and Emulsifier Chemistry in Hydrocarbon Systems

The amphiphilic nature of Furan-2,5-dione;octadec-1-ene makes it an effective dispersant and emulsifier in hydrocarbon systems. The long octadecene tail exhibits strong affinity for nonpolar hydrocarbon phases, while the polar furan-2,5-dione (maleic anhydride) head can interact with more polar substances or surfaces. This dual character allows the copolymer to stabilize dispersions of solid particles or emulsions of immiscible liquids within a hydrocarbon matrix.

In practical applications, this property is valuable for:

Lubricating oils: Preventing the agglomeration of soot and other combustion byproducts.

Crude oil extraction and transportation: Aiding in the dispersion of asphaltenes and paraffins to prevent blockages.

Fuel additives: Improving the stability and homogeneity of fuel blends.

The effectiveness of the copolymer as a dispersant is influenced by its molecular weight and the ratio of the hydrophilic to lipophilic moieties.

Polymer Modification and Crosslinking Agents in Material Science

The furan-2,5-dione moiety in the copolymer is a reactive functional group, making it a valuable component for polymer modification and as a crosslinking agent. chemicalbook.com The anhydride (B1165640) group can readily react with nucleophiles such as alcohols, amines, and epoxides. This reactivity allows for the grafting of the copolymer onto other polymer backbones, thereby modifying their properties.

For instance, incorporating this compound into a nonpolar polymer can enhance its adhesion, dyeability, and compatibility with fillers. cymitquimica.com The anhydride functionality also enables its use as a crosslinking agent for polymers containing hydroxyl or epoxy groups, leading to the formation of thermoset networks with improved mechanical strength and thermal stability. chemicalbook.com Research has explored its use as a cross-linker for epoxy or alcohol functional polymers. chemicalbook.com

Surface Chemistry and Interfacial Adhesion Enhancement

The ability of this compound to modify surfaces and enhance interfacial adhesion is a direct consequence of its chemical structure. cymitquimica.comcymitquimica.com When applied to a substrate, the octadecene chains can adsorb onto nonpolar surfaces, while the anhydride groups present a reactive interface. These anhydride groups can then form covalent bonds or strong polar interactions with a second material, effectively acting as a molecular bridge between two otherwise incompatible surfaces.

This property is critical in the manufacturing of:

Fiber-reinforced composites: Promoting adhesion between the polymer matrix and reinforcing fibers (e.g., glass, carbon).

Multi-layer films and coatings: Improving the bonding between different polymer layers. cymitquimica.com

Adhesive formulations: Acting as a compatibilizer and adhesion promoter. cymitquimica.comontosight.ai

Nanomaterials Functionalization and Dispersion Stabilization

In the realm of nanotechnology, stabilizing the dispersion of nanomaterials like quantum dots and perovskite nanocrystals is crucial for their application. This compound can serve as a functionalizing agent and stabilizer for these nanoparticles in nonpolar solvents. The long hydrocarbon chains of the copolymer can interact with the surface of the nanomaterials, providing steric hindrance that prevents their aggregation.

The anhydride groups offer a reactive handle for further functionalization, allowing for the attachment of other molecules to tailor the nanomaterials' properties for specific applications. For example, research has demonstrated the use of similar ligand structures to enhance the stability of perovskite nanocrystals. mdpi.comnih.govnih.gov While direct studies on this compound with quantum dots or perovskites are not extensively documented in the provided results, the underlying chemical principles suggest its potential in this area. The functionalization of surfaces is a key aspect of preventing degradation and improving the performance of these advanced materials. mdpi.com

Role in Advanced Coatings and Adhesive Formulations

This compound is a key ingredient in the formulation of advanced coatings and adhesives due to its multifunctional nature. cymitquimica.comontosight.ai Its contributions include:

Adhesion Promotion: As discussed previously, it enhances the bond between the coating or adhesive and the substrate. cymitquimica.comcymitquimica.com

Water Resistance: The hydrophobic octadecene chains contribute to improved water resistance of the final product. cymitquimica.com

Pigment Dispersion: It can aid in the dispersion and stabilization of pigments and fillers within the coating or adhesive formulation.

The copolymer is found in a variety of formulations, including automotive coatings, industrial maintenance coatings, and high-performance adhesives. cymitquimica.com

Intermediate in Complex Organic Synthesis

Beyond its direct applications in materials, this compound serves as a versatile intermediate in complex organic synthesis. ontosight.ai The reactive anhydride ring can be opened by a variety of nucleophiles to create a range of derivatives. This allows for the introduction of the long alkyl chain and a carboxylic acid or ester functionality into a molecule.

This reactivity makes it a useful building block for the synthesis of:

Surfactants and emulsifiers: With tailored hydrophilic-lipophilic balances.

Corrosion inhibitors: Where the long alkyl chain provides a hydrophobic barrier and the polar head group can adsorb onto metal surfaces.

Plasticizers: To increase the flexibility and durability of plastics.

The synthesis of these polymers often involves a multi-step process, starting with the polymerization of the monomers followed by further chemical modifications. ontosight.ai

Theoretical and Computational Investigations of Furan 2,5 Dione;octadec 1 Ene Reactivity

Quantum Chemical Studies on Reaction Energetics and Transition States

Quantum chemical calculations are fundamental for understanding the intrinsic reactivity of molecules by computing the energy of reactants, products, and the transition states that connect them. chemalive.com These calculations, based on solving the Schrödinger equation, provide a quantitative picture of molecular energy, which dictates reactivity. chemalive.com For the Furan-2,5-dione;octadec-1-ene polymer, such studies can elucidate the energetics of its formation (copolymerization) and its subsequent reactions, such as degradation or functionalization.

Detailed quantum chemical studies have been performed on Furan-2,5-dione (maleic anhydride), a key monomer of the polymer. For instance, the gas-phase reaction of maleic anhydride (B1165640) with chlorine atoms has been investigated using high-level theoretical methods. rsc.org The formation of a chlorine adduct (Cl·C₄H₂O₃) was identified, and the thermodynamics of this association reaction were determined. A third-law analysis of experimental data, with entropy values derived from theoretical calculations at the B3LYP/6-311G(2d,p,d) level of theory, yielded the reaction enthalpy and entropy. rsc.org Furthermore, the activation barrier energies for subsequent ring-opening pathways of the adduct were calculated at the CBS-QB3 level of theory to propose a detailed atmospheric degradation mechanism. rsc.org Such studies are crucial for predicting the stability and reaction pathways of the furan-dione moiety within the polymer structure.

Advanced quantum-chemical methods, including Density Functional Theory (DFT) and wave-function methods like CCSD(T) and CASPT2, are employed to achieve high accuracy in predicting the energetics of different electronic spin states, which is particularly important for reactions involving transition metals that may be used as catalysts. uj.edu.pl

Table 1: Calculated Thermodynamic and Kinetic Parameters for the Reaction of Furan-2,5-dione with Cl Atoms (Data sourced from a study on Maleic Anhydride) rsc.org

| Parameter | Value | Method of Determination |

| Reaction Enthalpy (ΔH) | -15.7 ± 0.4 kcal mol⁻¹ | Third-law analysis with ΔS from B3LYP/6-311G(2d,p,d) |

| Reaction Entropy (ΔS) | -25.1 cal K⁻¹ mol⁻¹ | B3LYP/6-311G(2d,p,d) theoretical calculation |

| Activation Barrier | Not specified | Calculated at CBS-QB3 level for ring-opening pathways |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems, providing detailed information on conformational changes and intermolecular interactions. nih.govdovepress.com For a polymer like this compound, MD simulations can reveal the flexibility of the long octadecene chain, the spatial arrangement of the furan-dione rings, and how multiple polymer chains interact and aggregate. nih.gov

The conformational landscape of a molecule can be thoroughly explored using MD. mdpi.com Simulations can track the transitions between different conformations over time, and the resulting trajectory can be analyzed to determine the population of various conformers and the energy barriers for their interconversion. nih.gov Key analyses include monitoring the Root Mean Square Deviation (RMSD) to assess structural stability, the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule, and the Radius of Gyration (Rg) to understand the polymer's compactness. dovepress.com

MD simulations also provide deep insights into the non-covalent interactions that govern the polymer's structure and properties. nih.gov For this compound, this includes van der Waals interactions between the long alkyl chains and potential π-stacking or hydrogen bonding involving the furan-dione rings. nih.gov The Radial Distribution Function (RDF) can be calculated from MD trajectories to quantify the probability of finding atoms or functional groups at a certain distance from each other, revealing the nature and strength of intermolecular interactions. dovepress.com

Table 2: Illustrative Output from a Hypothetical MD Simulation for Conformational Analysis of the Polymer Backbone

| Dihedral Angle | Conformer Population (%) | Average Lifetime (ps) |

| Anti (180°) | 65% | 150 |

| Gauche+ (60°) | 17.5% | 45 |

| Gauche- (-60°) | 17.5% | 45 |

Density Functional Theory (DFT) Applications in Catalysis and Adsorption Phenomena

Density Functional Theory (DFT) has become an indispensable tool in computational chemistry for studying electronic structure, reactivity, and interactions, particularly in the fields of catalysis and adsorption. researchgate.netsemanticscholar.org DFT calculations can elucidate the mechanisms of complex catalytic reactions by mapping out the potential energy surface, identifying intermediates and transition states. researchgate.net

In the context of this compound, DFT is applicable to understanding both its synthesis and its interactions with surfaces or other molecules. The polymerization process itself often involves catalysts, and DFT can model the adsorption of the monomers (Furan-2,5-dione and octadec-1-ene) onto a catalyst's active sites. mdpi.com A study on the interaction of furan (B31954) with a Ziegler-Natta catalyst (TiCl₄) demonstrated how DFT can be used to calculate adsorption energies and analyze local reactivity descriptors. mdpi.com This analysis, based on Frontier Molecular Orbital (FMO) theory, helps predict which atoms are most likely to participate in electron donation or acceptance, thereby guiding the understanding of the reaction mechanism. mdpi.com For furan, it was found that the oxygen atom acts as a nucleophilic electron donor, allowing it to bind strongly to the electrophilic titanium center of the catalyst. mdpi.com

DFT is also used to study the degradation of related compounds. In the atmospheric reaction of Furan-2,5-dione, DFT calculations were used to determine the entropy of reaction and, in conjunction with other methods, to calculate activation barriers for ring-opening pathways, providing a complete picture of the reaction network. rsc.org

Table 3: Local Reactivity Descriptors of Furan Calculated via DFT (Data from a study on Furan's interaction with a Ziegler-Natta catalyst) mdpi.com

| Atom Position | Fukui Function (f+) (Electron Accepting) | Fukui Function (f-) (Electron Donating) | Interpretation |

| C1 | High | Low | High affinity to accept electrons |

| C2 | High | Low | High affinity to accept electrons |

| C3 | High | Low | High affinity to accept electrons |

| C4 | High | Low | High affinity to accept electrons |

| O5 | Low | High | High tendency to donate electrons (Nucleophilic) |

Kinetic Modeling of Complex Reaction Networks

Kinetic modeling is used to simulate the time evolution of concentrations in a complex reaction system, based on a set of elementary reaction steps and their associated rate coefficients. This approach is essential for understanding and predicting the behavior of reaction networks, such as those involved in polymerization, combustion, or atmospheric degradation.

A detailed kinetic model has been developed for the gas-phase reaction of Furan-2,5-dione (maleic anhydride) with Cl atoms. rsc.org Experimental measurements of the reaction rate coefficients were performed over a range of temperatures and pressures. rsc.org The observed pressure dependence, or "fall-off" behavior, was analyzed using a Troe-type formalism, which is common for association reactions. rsc.org This analysis yielded the limiting low-pressure (k₀) and high-pressure (k∞) rate coefficients. rsc.org These experimentally-derived kinetic parameters, combined with theoretical calculations of reaction pathways and product yields, form the basis of a comprehensive atmospheric degradation mechanism for Furan-2,5-dione. rsc.org Such a model can predict the lifetime of the molecule in the atmosphere and identify its major degradation products. rsc.org

Table 4: Kinetic Parameters for the Gas-Phase Reaction of Furan-2,5-dione + Cl rsc.org

| Parameter | Expression / Value | Temperature Range |

| Low-Pressure Rate (k₀(T)) | (9.4 ± 0.5) × 10⁻²⁹ (T/298)⁻⁶.³ cm⁶ molecule⁻² s⁻¹ | 283-323 K |

| High-Pressure Rate (k∞(T)) | (3.4 ± 0.5) × 10⁻¹¹ (T/298)⁻¹.³ cm³ molecule⁻¹ s⁻¹ | 283-323 K |

| Equilibrium Constant (Kₚ(296 K)) | (2.83 ± 0.16) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ for Cl·C₄H₂O₃ + O₂ | 296 K |

Emerging Research Directions and Future Perspectives for Furan 2,5 Dione;octadec 1 Ene Chemistry

Sustainable Synthesis Approaches and Bio-based Feedstocks

The drive towards a circular economy has intensified research into sustainable routes for chemical synthesis, moving away from petrochemical feedstocks. For furan-2,5-dione;octadec-1-ene, this involves developing green pathways for both its succinic anhydride (B1165640) core and its octadecene chain.

Traditionally, succinic anhydride is produced via the catalytic hydrogenation of maleic anhydride, which is derived from n-butane. researchgate.netnih.gov However, significant progress is being made in producing bio-succinic acid through the fermentation of renewable feedstocks. rsc.orgresearchgate.net A variety of biomass sources, including glucose, corn stover, and glycerol, are being explored for this purpose. rsc.org This bio-succinic acid can then be dehydrated to yield succinic anhydride. Another innovative and sustainable approach involves the direct preparation of succinic anhydride from bio-based furanic platform chemicals like furfural and 5-hydroxymethylfurfural (HMF). researchgate.netnih.govnih.gov For instance, a visible light-induced oxygenation process using a photocatalyst can convert furoic acid (derived from furfural) into succinic anhydride with high selectivity at room temperature. nih.govnih.gov

The octadec-1-ene component can also be sourced from renewable materials. Oleochemicals, derived from plant and animal fats, are a primary source of long-chain olefins. Through processes like ethenolysis of fatty acids or esters obtained from vegetable oils, it is possible to produce terminal olefins such as octadec-1-ene.

The combination of bio-derived succinic anhydride and renewably sourced octadec-1-ene via the ene reaction presents a pathway to a fully bio-based this compound. semanticscholar.org The key challenge remains the optimization of these processes to be economically competitive with conventional methods.

| Feedstock Category | Specific Example | Target Component | Sustainable Process |

| First-Generation | Glucose (from corn, sugarcane) | Succinic Anhydride | Fermentation to succinic acid, then dehydration |

| Second-Generation | Corn Stover (Lignocellulose) | Succinic Anhydride | Hydrolysis and fermentation to succinic acid |

| Third-Generation | Seaweed, Glycerol (biodiesel byproduct) | Succinic Anhydride | Fermentation to succinic acid |

| Bio-Platform Chemicals | Furfural, Furoic Acid | Succinic Anhydride | Photocatalytic oxygenation |

| Oleochemicals | Vegetable Oils (e.g., soy, palm) | Octadec-1-ene | Metathesis, Cracking |

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The polymerization of this compound, typically through ring-opening polymerization (ROP) or ring-opening copolymerization (ROCOP), is crucial for creating novel polyesters and other functional polymers. The development of advanced catalytic systems is essential to control these polymerization processes, enhancing reaction rates, selectivity, and the properties of the resulting polymers.

Recent research into the ROCOP of cyclic anhydrides with epoxides has highlighted the potential of various metal-based catalysts. Zinc and magnesium complexes with Schiff-base ligands, for example, have been studied for the copolymerization of succinic anhydride and cyclohexene oxide. acs.org Zinc-based catalysts, in particular, have shown high activity and selectivity, yielding polyesters with narrow molecular weight distributions. acs.orgmdpi.com Similarly, zirconium(IV)-based catalysts have demonstrated high control and good rates in the ROCOP of anhydrides with various epoxides and other cyclic ethers, allowing for the synthesis of poly(ester-alt-ethers). nih.govacs.org These catalysts operate through a coordination-insertion mechanism, where the catalyst design directly influences the polymer structure, including the potential for forming linear or cyclic polymers. acs.org

For the synthesis of the succinic anhydride monomer itself, novel catalytic systems are also being explored. For instance, the carbonylation of bio-sourced acrylic acid to succinic anhydride can be achieved using an earth-abundant cobalt carbonyl catalyst modified with a bidentate phosphine (B1218219) ligand. researchgate.net This approach avoids harsher traditional methods and utilizes a more sustainable starting material.

The key objectives in developing these catalytic systems are:

High Activity: To ensure efficient conversion of the monomer in shorter reaction times and under milder conditions.

Selectivity: To control the polymer's microstructure, prevent side reactions, and, in copolymerizations, dictate the sequence of monomer incorporation.

Control over Molar Mass and Dispersity: To produce polymers with predictable chain lengths and narrow molar mass distributions (low Đ), which is critical for consistent material properties.

| Catalyst System | Monomer(s) | Polymer Type | Key Advantages |

| Zinc/Magnesium Schiff-Base Complexes | Succinic Anhydride + Epoxides | Alternating Polyesters | High activity (Zn), potential for cyclic polymers acs.org |

| Zirconium(IV) Complexes | Anhydrides + Epoxides/Ethers | Poly(ester-alt-ethers) | High control, narrow dispersity, versatile nih.govacs.org |

| Bimetallic Scorpionate Zinc Complexes | Anhydrides + Epoxides | Alternating Polyesters | High selectivity and efficiency mdpi.com |

| Cobalt Carbonyl with Phosphine Ligands | Acrylic Acid + CO/H₂ | Succinic Anhydride (Monomer) | Uses bio-sourced feedstock, earth-abundant metal researchgate.net |

Advanced Materials Design through Precise Polymer Architecture Control

The unique amphiphilic potential of this compound—possessing a polar, reactive anhydride head and a long, nonpolar hydrocarbon tail—makes it an ideal monomer for designing polymers with sophisticated architectures. Precise control over the polymer structure at the molecular level allows for the tailoring of macroscopic material properties.

A primary strategy involves the synthesis of block copolymers. By using a pre-existing polymer with a reactive functional group (like a hydroxyl group) as a macroinitiator, this compound can be polymerized via ROP to form a new block. For example, amphiphilic diblock and triblock copolymers have been synthesized by reacting poly(ethylene glycol) (PEG) with 2-(1-octadecenyl)succinic anhydride. researchgate.net In this architecture, the hydrophilic PEG block is covalently linked to a hydrophobic block derived from the anhydride, leading to materials that can self-assemble in solution to form nanoscale micelles. researchgate.net This self-assembly is a powerful tool for applications in encapsulation and delivery.

Furthermore, this compound can be copolymerized with other vinyl monomers using free-radical polymerization. google.com This allows for the random incorporation of the succinic anhydride group along a polymer backbone, creating functional polymers useful as coatings, thickeners, or epoxy curatives. google.com The ratio of the monomers can be adjusted to control the density of functional groups and, consequently, the material's properties.

Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization, offer even greater precision. mdpi.com These methods could be adapted to create well-defined polymer architectures incorporating this compound, enabling the synthesis of polymers with predetermined molecular weights, low dispersity, and complex topologies like star or graft copolymers. mdpi.comresearchgate.net

Integration in Smart and Responsive Chemical Systems

Smart polymers are materials that exhibit significant, reversible changes in their properties in response to external stimuli such as pH, temperature, light, or the presence of specific chemical species. rsc.orgnih.govrsc.org The chemical structure of this compound offers several avenues for its integration into such responsive systems.

The anhydride group is inherently reactive and can be readily converted into other functional groups. For instance, reaction with amines opens the anhydride ring to form an amide and a carboxylic acid. nih.gov This transformation can be exploited to create amine-responsive materials. A polymer containing grafted succinic anhydride units can undergo a structural change upon exposure to amines, which can be harnessed for sensor applications. nih.gov

The amphiphilic block copolymers synthesized from this compound and hydrophilic polymers like PEG can form stimuli-responsive micelles. researchgate.net These nanoscale aggregates can be designed to encapsulate active molecules (e.g., drugs or fragrances). The release of the encapsulated cargo could then be triggered by a change in the environment (e.g., pH or temperature) that disrupts the micellar structure. This makes them promising candidates for advanced drug delivery systems. nih.govoulu.fi

Furthermore, the long octadecenyl chain can influence the phase behavior of the polymer. Polymers incorporating this chain may exhibit thermo-responsive behavior, changing their solubility or morphology with temperature. By carefully designing the polymer architecture, it may be possible to create materials with a tunable lower critical solution temperature (LCST) or upper critical solution temperature (UCST), which is a hallmark of many smart polymer systems. nih.gov

| Stimulus | Responsive Mechanism | Potential Application |

| pH | Ionization of carboxylic acid groups (after ring-opening) | pH-triggered drug release, sensors oulu.fi |

| Chemical (Amines) | Ring-opening reaction of the anhydride group | Chemical sensors, self-healing materials nih.gov |

| Temperature | Change in polymer solubility/conformation | Thermo-responsive drug delivery, smart coatings nih.gov |

| Solvent Polarity | Self-assembly into micelles/aggregates | Encapsulation, controlled release systems researchgate.net |

Methodological Advancements in Characterization and Computational Chemistry

A deep understanding of the structure-property relationships in polymers derived from this compound relies on a suite of advanced characterization techniques and, increasingly, on computational modeling.

Standard characterization methods provide foundational information about these polymers.

Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is used to confirm the successful incorporation of the monomer by identifying characteristic peaks, such as the ester carbonyl group (~1730 cm⁻¹). researchgate.netnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information on the chemical structure, monomer conversion, and copolymer composition. semanticscholar.orgresearchgate.net

Chromatography: Gel Permeation Chromatography (GPC) is essential for determining the average molecular weight and the polydispersity index (Đ) of the synthesized polymers. researchgate.net

Thermal Analysis: Differential Scanning Calorimetry (DSC) is used to measure key thermal transitions, such as the glass transition temperature (Tg) and melting temperature (Tm), which define the material's operational temperature range. researchgate.netmdpi.com

Microscopy and Scattering: For polymers that self-assemble, Transmission Electron Microscopy (TEM) and Dynamic Light Scattering (DLS) are used to visualize and measure the size and morphology of the resulting nanoparticles or micelles. researchgate.net X-ray Diffraction (XRD) can be employed to study the crystalline structure of the polymers. mdpi.comresearchgate.net

Emerging advancements involve more sophisticated techniques to probe polymer architecture and reaction mechanisms. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry, for example, can provide detailed information on the end groups of polymer chains and help to elucidate polymerization mechanisms, including the formation of cyclic byproducts. acs.org